2,5-dihydro-1H-1lambda5-phosphol-1-one

Catalog No.
S6884604
CAS No.
37753-45-0
M.F
C4H6OP+
M. Wt
101.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dihydro-1H-1lambda5-phosphol-1-one

CAS Number

37753-45-0

Product Name

2,5-dihydro-1H-1lambda5-phosphol-1-one

IUPAC Name

2,5-dihydrophosphol-1-ium 1-oxide

Molecular Formula

C4H6OP+

Molecular Weight

101.06 g/mol

InChI

InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1-2H,3-4H2/q+1

InChI Key

XPISVGXFBUMWIW-UHFFFAOYSA-N

SMILES

C1C=CC[P+]1=O

Canonical SMILES

C1C=CC[P+]1=O

2,5-dihydro-1H-1lambda5-phosphol-1-one is a heterocyclic organic compound characterized by the presence of both phosphorus and oxygen in its structure. It belongs to the family of phospholanes, specifically phosphol-1-ones, and is notable for its unique structural properties. The molecular formula for 2,5-dihydro-1H-1lambda5-phosphol-1-one is C5H7OPC_5H_7OP, with a molecular weight of approximately 132.07 g/mol. This compound is recognized for its potential biological activities, including antitumor and antiviral properties, making it a subject of interest in various scientific fields such as medicinal chemistry and pharmacology .

Typical of phosphole derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of the phosphorus atom allows for electrophilic substitution reactions.
  • Nucleophilic Attacks: The carbonyl group in the compound can participate in nucleophilic addition reactions.
  • Cyclization Reactions: It can be synthesized through cyclization processes involving phosphines and alkenes.

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered physicochemical properties.

The biological activity of 2,5-dihydro-1H-1lambda5-phosphol-1-one has been explored in several studies, revealing its potential as:

  • Antitumor Agent: It has shown efficacy in inhibiting tumor growth through mechanisms that may involve cell cycle arrest.
  • Antiviral Properties: The compound exhibits activity against various viruses, potentially by inhibiting viral replication.
  • Antimicrobial and Anti-inflammatory Effects: Research indicates that it may possess antimicrobial properties and can modulate inflammatory responses .

Synthesis of 2,5-dihydro-1H-1lambda5-phosphol-1-one can be achieved through several methods:

  • Cyclohexadiene Reaction with Phosphine: This method involves the reaction of cyclohexadiene with a suitable phosphine to form the desired phospholane.
  • Tris(trimethylsilyl)phosphine Cyclization: A cyclization reaction using tris(trimethylsilyl)phosphine can yield various isomers of the compound.
  • Reaction with Isocyanates: The interaction of 2-(trimethylsilyl)phenyl isocyanate with triphenylphosphine also produces aminophosphetanes, which can be further converted into 2,5-dihydro-1H-1lambda5-phosphol-1-one .

The applications of 2,5-dihydro-1H-1lambda5-phosphol-1-one span several fields:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated for potential use in drug development targeting cancer and viral infections.
  • Material Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds .

Interaction studies involving 2,5-dihydro-1H-1lambda5-phosphol-1-one focus on its biological interactions, particularly with cellular targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes involved in disease pathways.
  • In Vitro Assays: To assess its effects on cell viability and proliferation in cancerous and non-cancerous cell lines.

These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound .

Several compounds share structural similarities with 2,5-dihydro-1H-1lambda5-phosphol-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2,5-dihydro-1-methyl-1H-phosphole 1-oxideMethyl substitution at position 1Enhanced stability due to methyl group
3,4-dimethylphospholeDimethyl substitutionsIncreased lipophilicity
2-(trimethylsilyl)-phospholePresence of trimethylsilyl groupImproved solubility in organic solvents
2-(phenyl)-phospholePhenyl substitutionPotentially different biological activities

Each of these compounds exhibits unique properties that differentiate them from 2,5-dihydro-1H-1lambda5-phosphol-1-one while still retaining similar chemical characteristics. This diversity allows researchers to explore various applications and biological activities across this class of compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

1

Exact Mass

101.015626808 g/mol

Monoisotopic Mass

101.015626808 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-04-15

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